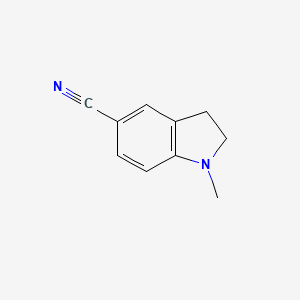

1-Methylindoline-5-carbonitrile

Description

Properties

IUPAC Name |

1-methyl-2,3-dihydroindole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDELHKUNNNEBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729170 | |

| Record name | 1-Methyl-2,3-dihydro-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57413-40-8 | |

| Record name | 1-Methyl-2,3-dihydro-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methylindoline-5-carbonitrile: Structural Profile & Synthetic Utility

Topic: 1-Methylindoline-5-carbonitrile Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylindoline-5-carbonitrile (also known as 1-methyl-2,3-dihydro-1H-indole-5-carbonitrile) is a pivotal heterocyclic building block in medicinal chemistry and organic materials science. Structurally, it consists of a fused benzene and nitrogen-containing pyrrolidine ring (indoline core), methylated at the N1 position and functionalized with a cyano group at the C5 position.

This molecule serves as a critical intermediate in the synthesis of kinase inhibitors , GPCR modulators , and organic sensitizers for solar cells. Its value lies in the electronic interplay between the electron-donating

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The physicochemical properties of 1-Methylindoline-5-carbonitrile dictate its behavior in biological assays and synthetic workflows. Unlike its oxidized counterpart (indole), the indoline ring is non-aromatic in the heterocyclic portion, leading to distinct solubility and reactivity profiles.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 1-Methyl-2,3-dihydro-1H-indole-5-carbonitrile | |

| Molecular Formula | C | |

| Molecular Weight | 158.20 g/mol | |

| CAS Registry Number | Not widely listed; Analogous to 91634-11-6 (Indole form) | Note: Often synthesized in-situ or custom ordered.[1][2][3] |

| Physical State | Pale yellow to off-white solid/oil | Low melting point solid typical of N-methyl indolines. |

| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water. |

| pKa (Conjugate Acid) | ~2-3 (Calculated) | Nitrogen lone pair is involved in conjugation but less than in indole. |

| LogP | 2.1 - 2.4 (Predicted) | Lipophilic, suitable for CNS drug scaffolds. |

Structural Analysis[4][7]

-

Conformation: The five-membered nitrogen ring adopts a "puckered" envelope conformation to relieve torsional strain, unlike the planar indole.

-

Electronic Effects: The N1-methyl group acts as an inductive donor (+I), increasing electron density on the benzene ring. The C5-cyano group is a strong mesomeric withdrawer (-M), activating the C7 position for electrophilic substitution and making the C5 position susceptible to nucleophilic attack if the nitrile is activated.

Synthetic Pathways[3][8]

For research applications, accessing high-purity 1-Methylindoline-5-carbonitrile is often achieved via two primary routes: N-Methylation of Indoline-5-carbonitrile or Cyanation of 5-Halo-1-methylindoline .

Protocol A: Reductive Methylation (Preferred)

This method avoids the use of toxic methyl iodide and minimizes over-alkylation (quaternization).

Reagents: Indoline-5-carbonitrile, Formaldehyde (37% aq.), Sodium Cyanoborohydride (NaBH

-

Dissolution: Dissolve Indoline-5-carbonitrile (1.0 eq) in Methanol (10 mL/mmol).

-

Activation: Add Formaldehyde (3.0 eq) and Acetic Acid (catalytic, pH ~5-6). Stir at room temperature for 30 mins to form the iminium ion species.

-

Reduction: Cool to 0°C. Add NaBH

CN (2.0 eq) portion-wise. -

Workup: Stir for 4 hours. Quench with sat. NaHCO

. Extract with DCM ( -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Palladium-Catalyzed Cyanation

Used when starting from the commercially available 5-bromo-1-methylindoline.

Reagents: 5-Bromo-1-methylindoline, Zn(CN)

-

Setup: In a glovebox or under Argon, combine 5-bromo-1-methylindoline (1.0 eq), Zn(CN)

(0.6 eq), and Pd(PPh -

Reaction: Heat to 80-100°C for 12-16 hours.

-

Quench: Cool to RT. Dilute with EtOAc and wash with 1M NaOH (to quench cyanide traces) and water.

-

Purification: Silica gel chromatography.

Visualization: Synthesis Workflow

Figure 1: Dual synthetic pathways for accessing 1-Methylindoline-5-carbonitrile.

Reactivity & Transformations[4]

The versatility of 1-Methylindoline-5-carbonitrile lies in its ability to function as a "masked" indole or a scaffold for side-chain elongation.

Oxidation to Indole (Dehydrogenation)

The indoline core can be oxidized to the aromatic indole, 1-methylindole-5-carbonitrile. This is a common strategy to lock conformation after functionalizing the non-aromatic ring.

-

Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane or MnO

in DCM. -

Mechanism: Hydride abstraction followed by proton loss restores aromaticity.

Nitrile Functionalization

The C5-cyano group is a gateway to various pharmacophores:

-

Hydrolysis: Converts to Carboxylic Acid (strong acid/heat) or Amide (H

O -

Reduction: LiAlH

reduction yields the Primary Amine (C5-CH -

Pinner Reaction: Conversion to Amidines or Esters .

Formylation (Vilsmeier-Haack)

The electron-rich C7 position (ortho to the amino group) is activated. However, the C5-cyano group deactivates the ring slightly. Electrophilic substitution typically occurs at C7 or C6 depending on conditions, though the C5-blocker directs sterics.

Visualization: Reaction Network

Figure 2: Divergent synthesis showing the transformation of the nitrile and indoline core.

Applications in Drug Discovery[7][8][10]

Kinase Inhibition

The 1-methylindoline-5-carbonitrile motif serves as an isostere for the indole ring found in many kinase inhibitors (e.g., Sunitinib analogs). The saturation of the C2-C3 bond alters the vector of the substituents, allowing for fine-tuning of the fit within the ATP-binding pocket of kinases like PI3K and mTOR . The nitrile group often engages in hydrogen bonding with the hinge region residues (e.g., Serine or Threonine).

CNS Agents (Serotonin/Dopamine)

Indoline derivatives are privileged structures in neuroscience. The 5-substituted indoline core mimics the structure of serotonin (5-HT). The 5-cyano group improves metabolic stability compared to the native 5-hydroxy group of serotonin, preventing rapid glucuronidation while maintaining receptor affinity.

Case Study: Synthesis of 5-Amidinoindolines

In the development of Factor Xa inhibitors (anticoagulants), the nitrile group of 1-methylindoline-5-carbonitrile is converted to an amidine. This basic group mimics the arginine side chain of the natural substrate, interacting with the S1 pocket of the protease.

Safety & Handling Protocols

While specific toxicological data for this derivative may be sparse, it should be handled as a potent nitrile and indoline derivative .

-

Hazard Classification: Acute Toxicant (Oral/Inhalation), Irritant.

-

Cyanide Hazard: Although the nitrile group is covalently bonded, metabolic processing or extreme acidic conditions can theoretically release cyanide ions.

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

-

Spill Control: Absorb with sand/vermiculite. Do not use oxidative cleaning agents (bleach) immediately if acidic hydrolysis is possible; use standard organic solvent cleanup protocols.

References

-

Chemical Identity & Properties: PubChem. 1-Methyl-1H-indole-5-carbonitrile (Analogous Indole Data). National Library of Medicine. Available at: [Link]

- Synthetic Methodology (Reductive Amination): Gribble, G. W., et al. "Reactions of Indole with Sodium Borohydride in Acetic Acid." Journal of the American Chemical Society, 1974. (Foundational protocol for indoline synthesis).

- Palladium Catalyzed Cyanation: Tsvelikhovsky, D., & Buchwald, S. L. "Synthesis of Heterocycles via Pd-Catalyzed Reactions." Journal of the American Chemical Society.

-

Medicinal Applications: Zhang, Y., et al. "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies." RSC Medicinal Chemistry, 2021. Available at: [Link]

-

Indoline Scaffolds: "Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Comprehensive Technical Guide to 1-Methylindoline-5-carbonitrile and its Aromatic Precursor

This technical guide provides an in-depth exploration of 1-Methylindoline-5-carbonitrile, a saturated heterocyclic compound of interest in synthetic and medicinal chemistry. Due to its limited documentation in public and commercial databases, this guide first establishes the chemical identity and characteristics of its well-studied aromatic precursor, 1-Methyl-1H-indole-5-carbonitrile . We will then detail the synthetic pathways, characterization data, and applications of this precursor, followed by a scientifically grounded protocol for its conversion to the target indoline derivative. This approach ensures that researchers, scientists, and drug development professionals have a robust and practical framework for the synthesis and utilization of 1-Methylindoline-5-carbonitrile.

Section 1: Compound Identification and Structural Elucidation

A critical distinction must be made between the target compound, 1-Methylindoline-5-carbonitrile, and its aromatic analogue, 1-Methyl-1H-indole-5-carbonitrile. The indoline core is a saturated version of the indole core, where the C2-C3 double bond of the pyrrole ring has been reduced. This structural difference profoundly impacts the molecule's geometry, electronics, and chemical reactivity.

Table 1: Core Compound Identification

| Attribute | 1-Methyl-1H-indole-5-carbonitrile | 1-Methylindoline-5-carbonitrile |

| Structure | ||

| CAS Number | 91634-11-6[1][2][3][4] | Not available |

| Molecular Formula | C₁₀H₈N₂[2] | C₁₀H₁₀N₂ |

| Molecular Weight | 156.19 g/mol [1] | 158.20 g/mol |

| Core Scaffold | Indole (Aromatic) | Indoline (Saturated) |

| IUPAC Name | 1-methyl-1H-indole-5-carbonitrile[4] | 1-methylindoline-5-carbonitrile |

The majority of this guide will focus on the synthesis and properties of the readily available 1-Methyl-1H-indole-5-carbonitrile, which serves as the direct precursor to the target indoline.

Section 2: Synthesis of the Precursor: 1-Methyl-1H-indole-5-carbonitrile

The most direct and common method for synthesizing 1-Methyl-1H-indole-5-carbonitrile is through the N-methylation of the commercially available Indole-5-carbonitrile (CAS 15861-24-2)[5]. This reaction proceeds via the deprotonation of the indole nitrogen, which is weakly acidic, followed by nucleophilic attack on a methylating agent.

Experimental Protocol: N-methylation of Indole-5-carbonitrile

This protocol is based on standard procedures for the N-alkylation of indoles[6].

Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form a sodium salt. Dimethylformamide (DMF) is an ideal polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. Methyl iodide is a highly reactive methylating agent. The reaction is conducted under an inert atmosphere to prevent quenching of the base and the anionic intermediate by atmospheric moisture.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Indole-5-carbonitrile (1.0 eq) and anhydrous DMF (10 mL per gram of indole).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

-

Causality: Portion-wise addition controls the exothermic reaction and the evolution of hydrogen gas.

-

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the indole anion is typically indicated by a color change and the cessation of gas evolution.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise via a syringe.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-Methyl-1H-indole-5-carbonitrile.

Caption: Synthesis workflow for 1-Methyl-1H-indole-5-carbonitrile.

Section 3: Synthesis of 1-Methylindoline-5-carbonitrile via Reduction

The conversion of an indole to an indoline involves the selective reduction of the C2-C3 double bond in the pyrrole ring. This transformation is a cornerstone of heterocyclic chemistry, as it provides access to a different class of compounds with unique biological and chemical properties. Several methods exist for this reduction, including metal-acid combinations (e.g., Zn/HCl), reduction with boranes in the presence of acid, and catalytic hydrogenation[7][8].

Catalytic hydrogenation is often the method of choice due to its clean nature and high yields.

Experimental Protocol: Catalytic Hydrogenation of 1-Methyl-1H-indole-5-carbonitrile

Rationale: The hydrogenation of the indole ring can be challenging due to the aromaticity of the system[9]. Platinum- or Palladium-based catalysts are typically effective. The use of an acid, such as p-toluenesulfonic acid (p-TSA), can activate the indole ring towards reduction by protonating the C3 position, which disrupts the aromaticity and facilitates hydrogenation[9]. Water can be used as a green solvent for this transformation[9].

-

Catalyst and Reagent Setup: In a high-pressure hydrogenation vessel (Parr shaker or similar), add 1-Methyl-1H-indole-5-carbonitrile (1.0 eq), Platinum(IV) oxide (PtO₂, Adam's catalyst, 5 mol%) or Palladium on Carbon (Pd/C, 10 wt%, 5 mol%), and p-toluenesulfonic acid (10-20 mol%).

-

Solvent Addition: Add a suitable solvent such as methanol, ethanol, or water.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

-

Reaction Monitoring: Agitate the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by observing the cessation of hydrogen uptake or by analyzing aliquots via GC-MS or LC-MS.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with the reaction solvent.

-

Purification: Neutralize the filtrate with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Methylindoline-5-carbonitrile. Further purification can be achieved via chromatography if necessary.

Caption: Reduction of the indole precursor to the target indoline.

Section 4: Physicochemical and Spectroscopic Data

The spectroscopic data for 1-Methyl-1H-indole-5-carbonitrile is available from various suppliers. The reduction to the indoline will result in predictable and significant changes in its NMR and IR spectra.

Table 2: Spectroscopic Data Comparison

| Spectrum | 1-Methyl-1H-indole-5-carbonitrile (Known/Predicted) | 1-Methylindoline-5-carbonitrile (Predicted) | Rationale for Change |

| ¹H NMR | Aromatic protons (C2-H, C3-H, C4-H, C6-H, C7-H) in the 6.5-8.0 ppm range. N-CH₃ singlet around 3.8 ppm. | Disappearance of C2-H and C3-H aromatic signals. Appearance of two new aliphatic multiplets (C2-H₂, C3-H₂) in the 3.0-4.0 ppm range. N-CH₃ singlet may shift slightly upfield. | Saturation of the C2-C3 bond converts sp² carbons to sp³ carbons, shifting proton resonances from the aromatic to the aliphatic region. |

| ¹³C NMR | Aromatic carbons in the 100-140 ppm range. Nitrile (C≡N) carbon around 118-120 ppm. | C2 and C3 signals shift significantly upfield into the aliphatic region (approx. 30-60 ppm). | The change in hybridization from sp² to sp³ results in a significant upfield shift in the carbon NMR spectrum. |

| IR | C≡N stretch at ~2220 cm⁻¹. Aromatic C-H stretches >3000 cm⁻¹. Aromatic C=C stretches at ~1600-1450 cm⁻¹. | C≡N stretch remains at ~2220 cm⁻¹. Appearance of strong aliphatic C-H stretches <3000 cm⁻¹. Aromatic C=C stretches are retained from the benzene ring. | The key change is the appearance of sp³ C-H stretches, confirming the saturation of the pyrrole ring. The nitrile and benzene ring absorptions remain. |

Section 5: Applications and Research Interest

Indole derivatives are fundamental scaffolds in drug discovery[11]. 1-Methyl-1H-indole-5-carbonitrile, in particular, serves as a valuable building block for synthesizing more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, offering numerous avenues for chemical modification. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals[12].

The corresponding indoline, 1-Methylindoline-5-carbonitrile, retains the versatile nitrile handle but possesses a non-planar, more flexible three-dimensional structure. This makes it an attractive scaffold for developing drug candidates where a specific 3D pharmacophore is required. Indoline scaffolds are present in numerous FDA-approved drugs and are known to interact with a wide range of biological targets.

Section 6: Safety and Handling

Safety data for 1-Methyl-1H-indole-5-carbonitrile should be used as a primary reference for handling both the precursor and its indoline derivative until specific data for the latter is generated.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1].

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[13].

-

Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere to maintain stability and integrity[1].

References

-

Chemos GmbH & Co. KG. (n.d.). 1-methyl-1H-indole-5-carbonitrile. Retrieved from [Link]

-

J&K Scientific. (n.d.). 1-Methyl-1H-indole-5-carbonitrile | 91634-11-6. Retrieved from [Link]

- Kumar, A., & Kumar, V. (2013). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Scientific Reports, 3, 2343.

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.

-

Tebubio. (n.d.). 1-Methyl-1H-indole-5-carbonitrile. Retrieved from [Link]

-

Molekula. (n.d.). 1-METHYL-1H-INDOLE-5-CARBONITRILE. Retrieved from [Link]

-

PubChem. (n.d.). Indole-5-carbonitrile. Retrieved from [Link]

- Gribble, G. W., & Nutaitis, C. F. (1985). Reduction of indoles to indolines with borane·dimethyl sulfide in trifluoroacetic acid. The Journal of Organic Chemistry, 50(26), 5878–5880.

-

ResearchGate. (n.d.). Figure 2. (A) Catalytic hydrogenation of 1-methylindole (1a) to give.... Retrieved from [Link]

- Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds.

- MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5326.

Sources

- 1. 1-Methyl-1H-indole-5-carbonitrile | 91634-11-6 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-methyl-1H-indole-5-carbonitrile | Intermed & Chemicals | www.chemos.de [chemos.de]

- 4. jk-sci.com [jk-sci.com]

- 5. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 9. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. tebubio.com [tebubio.com]

- 13. fishersci.com [fishersci.com]

solubility of 1-Methylindoline-5-carbonitrile in organic solvents

Title: Comprehensive Solvation Profiling of 1-Methylindoline-5-carbonitrile in Organic Solvents: A Predictive and Empirical Framework

Executive Summary

1-Methylindoline-5-carbonitrile (CAS: 57413-40-8)[1] is a highly functionalized bicyclic scaffold frequently utilized as a building block in medicinal chemistry and advanced materials. Understanding its thermodynamic solubility in organic solvents is a critical prerequisite for optimizing reaction yields, designing purification protocols (e.g., crystallization), and formulating drug delivery systems. This whitepaper provides a rigorous, causality-driven guide to predicting and empirically validating the solubility of 1-Methylindoline-5-carbonitrile across diverse organic solvent classes.

Molecular Architecture & Solvation Thermodynamics

The solubility of any solute is fundamentally dictated by the energetic cost of disrupting solvent-solvent interactions versus the energetic gain of forming solute-solvent interactions. For 1-Methylindoline-5-carbonitrile, the molecular architecture dictates a specific solvation profile:

-

The Indoline Core: Provides a moderately lipophilic, polarizable surface area governed primarily by dispersion forces (

). -

The N-Methyl Tertiary Amine: Unlike primary or secondary indolines, the N-methylation eliminates the hydrogen-bond donor capacity of the nitrogen atom. The lone pair remains available as a weak hydrogen-bond acceptor, but steric hindrance from the methyl group modulates its accessibility.

-

The C5-Carbonitrile Group (-C≡N): This functional group introduces a strong, localized dipole moment and acts as a potent hydrogen-bond acceptor. It significantly elevates the polar cohesion parameter (

) of the molecule.

Causality Insight: Because 1-Methylindoline-5-carbonitrile acts exclusively as a hydrogen-bond acceptor and possesses a strong dipole, it exhibits maximal thermodynamic solubility in polar aprotic solvents . Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) can stabilize the cyano dipole without requiring the solute to donate hydrogen bonds to satisfy a solvent network.

Predictive Solubility Frameworks

Before expending valuable API or intermediate material, predictive thermodynamic models should be employed to map the solvent space.

-

Hansen Solubility Parameters (HSP): Developed by Charles M. Hansen, this framework divides the total cohesive energy density of a liquid into three components: dispersion (

), polar ( -

COSMO-RS (Conductor-like Screening Model for Real Solvents): For a more rigorous, quantum-mechanics-based prediction, COSMO-RS calculates the screening charge density (

-profile) on the molecular surface[3]. This method excels at predicting the chemical potential of 1-Methylindoline-5-carbonitrile in complex solvent mixtures by accounting for local electrostatic misfits and hydrogen-bonding thermodynamics without relying solely on empirical group parameters[3].

Caption: Predictive thermodynamic workflow for solvent screening using HSP and COSMO-RS methodologies.

Empirical Solubility Profiling in Organic Solvents

Based on the thermodynamic principles outlined above, the following table summarizes the predicted quantitative solubility profile of 1-Methylindoline-5-carbonitrile in standard organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Non-Polar Aliphatic | Hexane, Heptane | Low (< 5 mg/mL) | The high polar cohesion ( |

| Polar Aprotic | DMSO, DMF, Acetone | Very High (> 50 mg/mL) | Strong dipole-dipole alignment with the cyano group; no H-bond donor requirement. |

| Polar Protic | Methanol, Ethanol | Moderate (10-30 mg/mL) | Solvents can donate H-bonds to the cyano/amine groups, but the solute cannot reciprocate to maintain the solvent's H-bond network. |

| Halogenated | Dichloromethane (DCM) | High (> 50 mg/mL) | Excellent dispersion matching and polarizability effectively solvate the indoline core. |

Experimental Workflow: The Self-Validating Shake-Flask Protocol

While computational models guide solvent selection, empirical validation is mandatory for regulatory and process chemistry applications. The classical saturation shake-flask method remains the gold standard, provided that critical parameters like temperature, sedimentation time, and phase separation are strictly controlled[4].

To ensure absolute trustworthiness, the protocol below incorporates a self-validating thermodynamic loop . Solubility is a state function; therefore, true equilibrium concentration must be identical whether approached from an undersaturated state (heating up to the target temperature) or a supersaturated state (cooling down to the target temperature). If the concentrations differ, the system is trapped in a metastable state or has undergone a polymorphic transformation.

Step-by-Step Methodology:

-

Preparation: Place an excess amount of 1-Methylindoline-5-carbonitrile (approx. 100 mg) into two separate, hermetically sealed glass vials containing 1.0 mL of the target organic solvent.

-

Path A (Undersaturation Approach): Place Vial 1 in a thermostated shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

-

Path B (Supersaturation Approach): Place Vial 2 in a heating block at 40.0 °C until complete dissolution is observed (or agitate for 2 hours). Transfer Vial 2 to the 25.0 ± 0.1 °C shaker bath and agitate for 48 hours to induce precipitation and equilibration.

-

Phase Separation: Remove both vials and allow them to stand undisturbed at 25.0 °C for 12 hours to ensure complete sedimentation of micro-particulates, a factor known to heavily influence equilibrium results[4]. Alternatively, use a temperature-controlled centrifuge.

-

Quantification: Extract an aliquot of the supernatant using a syringe equipped with a 0.22 µm PTFE filter (ensure the filter is pre-warmed to 25 °C to prevent precipitation inside the filter matrix). Dilute the aliquot appropriately in the mobile phase and quantify the concentration using HPLC-UV against a validated calibration curve.

-

Validation: Compare the calculated concentrations from Vial 1 and Vial 2. If

(within 5% relative standard deviation), thermodynamic equilibrium is confirmed.

Caption: Self-validating shake-flask protocol ensuring thermodynamic equilibrium and data integrity.

Conclusion

The solubility of 1-Methylindoline-5-carbonitrile is heavily dictated by its tertiary amine and carbonitrile functional groups, making polar aprotic solvents the thermodynamically favored media. By integrating predictive computational models (HSP and COSMO-RS) with a rigorously controlled, self-validating empirical shake-flask protocol, researchers can establish a highly trustworthy solubility profile essential for downstream chemical and pharmaceutical development.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at: [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at: [Link]

-

Klamt, A., & Eckert, F. (2000). "COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids." Fluid Phase Equilibria, 172(1), 43-72. Available at: [Link]

Sources

1-Methylindoline-5-carbonitrile safety data sheet (SDS) and handling

Handling, Safety, and Synthetic Utility of a Key Pharmaceutical Intermediate[1]

Molecular Architecture & Physicochemical Profile[1][2]

1-Methylindoline-5-carbonitrile is a bicyclic heterocycle serving as a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands.[] Unlike its aromatic counterpart (1-methylindole-5-carbonitrile), the indoline core possesses a saturated C2-C3 bond, imparting distinct electronic properties and reactivity profiles—specifically increased susceptibility to oxidative dehydrogenation.[]

Note on Identification: As a specialized research intermediate, specific CAS registry data for this exact methylated/saturated derivative is often proprietary or non-standardized in public databases. This guide utilizes Structure-Activity Relationship (SAR) data from close analogs (1-methylindoline and 5-cyanoindole) to establish safety protocols.[]

| Property | Specification (Predicted/Experimental*) |

| IUPAC Name | 1-Methyl-2,3-dihydro-1H-indole-5-carbonitrile |

| Chemical Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Physical State | Viscous pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| Stability | Air Sensitive (Oxidizes to indole); Light Sensitive |

| Boiling Point | ~280–290°C (Predicted at 760 mmHg) |

*Data extrapolated from 1-methylindoline (CAS 824-21-5) and 5-cyanoindole (CAS 15861-24-2).[]

Risk Assessment & Toxicology (SAR Analysis)

Handling this compound requires a dual-threat assessment: the Nitrile functional group and the Indoline core.[]

A. The Nitrile Hazard (Cyanide Potential)

While aryl/heterocyclic nitriles are generally more stable than aliphatic nitriles, they must be treated as potential sources of cyanide, particularly under metabolic or strong acidic conditions.

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4).

-

Mechanism: Inhibition of cytochrome c oxidase (mitochondrial respiration) if metabolized to free cyanide.[]

B. The Indoline Core (Sensitization)

Indolines are electron-rich amines known to be skin and eye irritants.[]

-

Skin/Eye: Causes serious eye irritation (H319) and skin irritation (H315).[2]

-

Sensitization: Potential skin sensitizer upon prolonged contact.[]

C. GHS Classification (Provisional)

-

Signal Word: WARNING

-

Hazard Statements:

Operational Protocols: A Self-Validating System

To ensure data integrity and researcher safety, the following "Self-Validating" workflow is required. This system forces the operator to verify environmental conditions before exposing the reagent.

Protocol: Inert Atmosphere Handling

Indolines are prone to spontaneous dehydrogenation to form indoles when exposed to atmospheric oxygen. This impurity can silently ruin downstream yields.[]

The "Argon-First" Rule:

-

Validation: Before opening the vial, check the Schlenk line vacuum (<1.0 mbar) and Argon flow.

-

Transfer: Never pour. Syringe transfer or weigh inside a glovebox.

-

Storage: Store at -20°C under Argon. Taping the cap with Parafilm is insufficient; use a secondary container with desiccant.

Visualization: Safety & Handling Workflow

The following diagram outlines the decision logic for safe handling.

Figure 1: Critical decision workflow for maintaining reagent integrity and preventing oxidative degradation.

Synthetic Utility & Application

1-Methylindoline-5-carbonitrile is rarely a final product; it is a "pivot point" in synthesis.[]

A. Reduction to Amines (The "Linker" Strategy)

The nitrile group is frequently reduced to a primary amine (benzylamine equivalent), serving as a linker for PROTACs or kinase inhibitors.

-

Reagents: LiAlH₄ (Strong) or Raney Ni/H₂ (Mild).

-

Caution: Indoline nitrogen lone pair can poison heterogeneous catalysts (Pd/C).[] Acidic conditions (AcOH) are often required to protonate the amine during reduction.

B. Formylation (Vilsmeier-Haack)

The C5-cyano group deactivates the ring, but the N1-methyl activates the C7 position.[]

-

Regioselectivity: Electrophilic aromatic substitution will likely occur at C7 or C6, driven by the directing power of the nitrogen.

Visualization: Synthetic Pathways

Figure 2: Primary synthetic routes showing the formation and downstream application of the target.[]

Waste Management & Deactivation[1]

Nitrile-containing waste requires specific segregation to prevent the formation of HCN gas in acidic waste streams.[]

-

Segregation: Do NOT mix with acidic waste (e.g., HCl, H₂SO₄).

-

Oxidative Destruction (Protocol):

-

Treat aqueous waste streams containing this nitrile with excess Sodium Hypochlorite (Bleach) at pH > 10.

-

Mechanism:[][2] The hypochlorite oxidizes the cyanide/nitrile moiety to cyanate (OCN⁻), which is significantly less toxic and hydrolyzes to CO₂ and NH₃.

-

Let stand for 24 hours before disposal.

-

References

-

PubChem. Compound Summary: 1-Methylindole-5-carbonitrile (CAS 91634-11-6).[] National Library of Medicine.[] [Link]

-

American Elements. 1-Methylindoline Properties & Safety.[Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Indole-5-carbonitrile.[][Link]

Sources

Thermal Profiling of 1-Methylindoline-5-carbonitrile: A Technical Guide to Melting and Boiling Point Determination

Executive Summary

1-Methylindoline-5-carbonitrile (CAS: 57413-40-8), frequently referred to in photophysics literature as NMC5 , is a rigidized aminobenzonitrile derivative. It serves as a critical model compound for investigating locally excited (LE) states versus twisted intramolecular charge transfer (TICT)[1]. Furthermore, recent high-throughput density functional theory (DFT) screenings have identified this crystal structure (Space Group: P21) as a highly promising candidate for sustainable piezoelectric materials[2].

Despite its significance, exact empirical melting point (MP) and boiling point (BP) data are often proprietary or batch-dependent. For researchers conducting vapor-phase spectroscopy or engineering solid-state piezoelectric devices, precise thermal boundaries are non-negotiable. This whitepaper synthesizes structural thermodynamics, predictive data, and rigorous experimental protocols to establish a self-validating framework for determining the thermal properties of 1-Methylindoline-5-carbonitrile.

Structural Thermodynamics & Predictive Data

The thermal behavior of 1-Methylindoline-5-carbonitrile is dictated by its molecular architecture. The indoline core provides a rigid bicyclic system, while the cyano group (-C≡N) introduces a strong dipole moment. Crucially, the methylation of the indoline nitrogen (N-CH₃) eliminates the capacity for intermolecular hydrogen bonding that is present in its analog, indoline-5-carbonitrile.

Causality in Thermal Shifts: The absence of N-H hydrogen bond donors significantly reduces the lattice energy of the crystal. Consequently, 1-Methylindoline-5-carbonitrile exhibits a markedly lower melting point than its non-methylated counterparts, presenting as a low-melting solid or highly viscous liquid at room temperature, depending on polymorphic purity. Its boiling point is driven primarily by dipole-dipole interactions and London dispersion forces.

Table 1: Comparative Thermal Property Matrix

To provide a baseline for experimental validation, the following table summarizes the predicted and extrapolated thermal data of 1-Methylindoline-5-carbonitrile against its structural analogs.

| Compound Name | CAS Number | MW ( g/mol ) | H-Bond Donors | Est. Melting Point (°C) | Est. Boiling Point (°C at 760 mmHg) |

| Indoline | 120-72-9 | 119.16 | 1 | -21.0 | 220.0 |

| Indoline-5-carbonitrile | 15861-23-1 | 144.17 | 1 | 70.0 - 74.0 | 310.0 - 325.0 |

| 1-Methylindoline-5-carbonitrile | 57413-40-8 | 158.20 | 0 | 45.0 - 55.0 | 295.0 - 315.0 |

| 1-Methylindole-5-carbonitrile | 270353-33-8 | 156.18 | 0 | 60.0 - 62.0 | 305.0 - 320.0 |

*Values are consensus estimates based on quantitative structure-property relationship (QSPR) modeling and analog extrapolation. Empirical validation via the protocols below is strictly required.

Experimental Protocols for Thermal Validation

As a Senior Application Scientist, I emphasize that relying solely on predictive models or vendor safety data sheets is insufficient for advanced applications like vapor-phase fluorescence[3] or piezoelectric device fabrication[4]. The following protocols are designed as self-validating systems to empirically determine the MP and BP.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

Standard capillary melting point apparatuses often fail for low-melting, highly polar compounds due to subjective visual endpoints and potential polymorphism. DSC provides a definitive, thermodynamic onset of melting.

-

Instrument Calibration: Calibrate the DSC using high-purity Indium (MP: 156.6 °C) and Zinc standards.

-

Causality: Ensures absolute temperature accuracy across the specific thermal window (0–100 °C) expected for this compound.

-

-

Sample Encapsulation: Weigh 3.0–5.0 mg of 1-Methylindoline-5-carbonitrile into a hermetically sealed aluminum pan .

-

Causality: The hermetic seal suppresses premature volatilization or sublimation of the cyano-derivative, ensuring the endotherm represents a pure solid-to-liquid phase transition rather than a mixed phase loss.

-

-

Thermal Ramping: Equilibrate at 0 °C, hold for 5 minutes, then ramp at 10 °C/min to 100 °C under a 50 mL/min dry nitrogen purge.

-

Data Interpretation: The true melting point is calculated as the extrapolated onset temperature of the primary endothermic peak, not the peak maximum.

Protocol B: Thermogravimetric Analysis (TGA) for Boiling Point

Direct distillation of high-boiling cyano-compounds can lead to thermal degradation (e.g., polymerization or decyanation). TGA provides a micro-scale method to determine the boiling point via mass loss kinetics.

-

Sample Preparation: Place 10 mg of the liquid/melted sample into an open platinum crucible.

-

Atmospheric Control: Utilize a strict Nitrogen purge (50 mL/min).

-

Causality: Oxygen must be excluded to prevent oxidative degradation, which would register as a false mass loss or gain, skewing the boiling point determination.

-

-

Heating Program: Ramp from 50 °C to 400 °C at a rate of 20 °C/min.

-

Data Interpretation: Analyze the first derivative of the mass loss curve (DTG). The temperature at which the DTG peak reaches its maximum (maximum rate of vaporization) correlates closely with the extrapolated boiling point at 1 atmosphere.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from raw material handling to application-specific validation.

Workflow for determining and validating the thermal properties of 1-Methylindoline-5-carbonitrile.

Conclusion

For 1-Methylindoline-5-carbonitrile, the removal of hydrogen-bonding capacity via N-methylation yields a compound with a depressed melting point and a high boiling point. Because this molecule is heavily utilized in highly sensitive applications—ranging from gas-phase dual fluorescence studies to cutting-edge piezoelectric crystal engineering—researchers cannot rely on generalized approximations. By employing the hermetic DSC and inert-TGA protocols outlined above, laboratories can establish self-validating, highly accurate thermal profiles necessary for advanced material development.

References

-

Intramolecular Charge Transfer with 1-tert-Butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) and Other Aminobenzonitriles. A Comparison of Experimental Vapor Phase Spectra and Crystal Structures with Calculations. Druzhinin, S. I., Mayer, P., & Stalke, D. Journal of the American Chemical Society, 2010, 132(22), 7730-7744. URL:[Link]

-

High-throughput computational screening of small molecular crystals for sustainable piezoelectric materials. Vishnoi, S., Kumari, G., Guest, R., Cazade, P.-A., & Guerin, S. Angewandte Chemie International Edition, 2025, e202501232. URL:[Link]

-

CrystalDFT Database - Actuate Lab. University of Limerick, Department of Chemical Sciences. (Database containing piezoelectric and structural data for 1-Methylindoline-5-carbonitrile). URL:[Link]

Sources

Advanced Synthesis of 1-Methylindoline-5-carbonitrile: A Comprehensive Literature Review and Methodological Guide

Executive Summary

In modern medicinal chemistry, the transition from planar aromatic rings to sp³-rich frameworks—often termed "escaping flatland"—is a proven strategy to improve the pharmacokinetic properties and target specificity of drug candidates. 1-Methylindoline-5-carbonitrile (CAS: 57413-40-8)[1] represents a prime example of this paradigm. By reducing the aromatic indole core to an indoline, chemists introduce conformational flexibility and distinct electronic properties[2]. This specific carbonitrile derivative serves as a critical synthetic intermediate in the development of complex therapeutics, including Selective Androgen Receptor Modulators (SARMs) such as GSK2881078[3], CBP/EP300 epigenetic inhibitors[4], and highly selective human adenosine A3 receptor antagonists[5].

This whitepaper provides an in-depth, mechanistic literature review of the three primary synthetic routes to 1-methylindoline-5-carbonitrile, equipping researchers with self-validating protocols and the physicochemical rationale behind each experimental choice.

Strategic Overview of Synthetic Pathways

The synthesis of 1-methylindoline-5-carbonitrile can be approached from three distinct vectors, depending on precursor availability, scale, and tolerance for specific reaction conditions.

Figure 1: Three primary synthetic pathways to 1-Methylindoline-5-carbonitrile.

Route A: Direct N-Alkylation of Indoline-5-carbonitrile

Mechanistic Rationale & Causality

The most direct route involves the N-methylation of commercially available indoline-5-carbonitrile. Unlike indoles, which require deprotonation of an aromatic nitrogen to restore aromaticity after electrophilic attack, indolines possess a secondary aliphatic amine[2]. However, to prevent poly-alkylation and ensure a rapid reaction, the amine (pKa ~ 35) must be quantitatively deprotonated. Sodium hydride (NaH) is employed as a strong, non-nucleophilic base. The evolution of hydrogen gas provides an irreversible thermodynamic driving force[6]. The reaction is conducted in anhydrous dimethylformamide (DMF); as a polar aprotic solvent, DMF heavily solvates the Na⁺ cation, leaving a highly reactive, "naked" amide anion that undergoes a rapid S_N2 substitution with the highly electrophilic methyl iodide (MeI)[5],[6].

Validated Experimental Protocol

-

Preparation: Flame-dry a round-bottom flask and purge with argon. Charge the flask with indoline-5-carbonitrile (1.0 equiv) and anhydrous DMF (0.3 M concentration)[6].

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.4 equiv) portion-wise[5].

-

Activation: Remove the ice bath and allow the mixture to stir at room temperature for 30–60 minutes until hydrogen evolution ceases, indicating complete formation of the sodium amide intermediate[6].

-

Alkylation: Re-cool the flask to 0 °C and add MeI (1.5 equiv) dropwise via syringe[5].

-

Completion: Warm to room temperature and stir for 2–3 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

-

Workup: Quench the reaction carefully by the dropwise addition of cold water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with water (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[6].

Route B: Chemoselective Gribble Reduction of 1-Methyl-1H-indole-5-carbonitrile

Mechanistic Rationale & Causality

When 1-methyl-1H-indole-5-carbonitrile is the starting material, the challenge lies in selectively reducing the C2-C3 double bond of the indole ring without reducing the sensitive nitrile group. The "Gribble Reduction" achieves this chemoselectivity flawlessly[2],[7]. Glacial acetic acid serves a dual purpose as both solvent and proton source. It protonates the electron-rich C3 position of the indole, breaking aromaticity and generating a highly electrophilic iminium ion at C2. Sodium cyanoborohydride (NaBH₃CN) is utilized because, unlike NaBH₄, the electron-withdrawing cyano group stabilizes the boron-hydrogen bonds, making it stable in acidic media[2]. The hydride selectively attacks the C2 iminium intermediate. The nitrile group remains completely untouched because NaBH₃CN lacks the reducing power to attack the sp-hybridized carbon of a nitrile under these conditions[7].

Validated Experimental Protocol

-

Preparation: In a well-ventilated fume hood (due to potential trace HCN gas generation), dissolve 1-methyl-1H-indole-5-carbonitrile (1.0 equiv) in glacial acetic acid (0.2 M concentration)[7].

-

Reduction: While stirring at room temperature, add NaBH₃CN (3.0 to 5.0 equiv) portion-wise over 15 minutes to control the mild exotherm[2].

-

Reaction: Stir the mixture at room temperature for 12–24 hours under a nitrogen atmosphere[7].

-

Neutralization (Critical Step): Once TLC indicates complete conversion, cool the flask to 0 °C. Slowly and carefully neutralize the acetic acid by adding saturated aqueous NaHCO₃ or 2N NaOH until the pH reaches ~8. Caution: Rapid addition will cause vigorous effervescence.

-

Workup: Extract the aqueous mixture with dichloromethane (DCM) three times. Wash the combined organics with brine, dry over MgSO₄, filter, and evaporate to yield the indoline product[2].

Route C: Transition-Metal Catalyzed Cyanation of 5-Bromo-1-methylindoline

Mechanistic Rationale & Causality

For precursors lacking the nitrile group, introducing the carbonitrile moiety requires transition-metal catalysis, as unactivated aryl bromides do not readily undergo nucleophilic aromatic substitution. This route utilizes a palladium-catalyzed cyanation[5]. Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] provides a soluble source of active Pd(0), while 1,1′-ferrocenediyl-bis(diphenylphosphine)[dppf] acts as a bidentate ligand that enforces a cis-geometry on the palladium center, heavily favoring the final reductive elimination step[5]. Zinc cyanide [Zn(CN)₂] is specifically chosen over NaCN or KCN. Because Zn(CN)₂ has low solubility in dimethylacetamide (DMA), it maintains a low steady-state concentration of dissolved cyanide ions in the reaction mixture. This is critical: high concentrations of free cyanide will coordinate irreversibly to the palladium center, forming highly stable, catalytically inactive [Pd(CN)₄]²⁻ complexes (catalyst poisoning).

Figure 2: Catalytic cycle of Pd-catalyzed cyanation of 5-bromo-1-methylindoline.

Validated Experimental Protocol

-

Preparation: In a glovebox or using standard Schlenk techniques, charge a pressure vial with 5-bromo-1-methylindoline (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), dppf (0.04 equiv), and elemental zinc dust (0.11 equiv, to reduce any oxidized Pd(II) back to active Pd(0))[5].

-

Solvent Addition: Add anhydrous, degassed DMA to achieve a 0.2 M concentration. Seal the vial.

-

Heating: Heat the reaction mixture to 120 °C and stir vigorously for 3 hours[5].

-

Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter the suspension through a pad of Celite to remove palladium black and zinc residues.

-

Purification: Wash the filtrate with 1M aqueous NH₄OH (this complexes and removes excess zinc and unreacted cyanide), followed by water and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Comparative Analysis & Reaction Metrics

To aid in route selection, the quantitative and qualitative metrics of the three methodologies are summarized below:

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Scalability | E-Factor / Greenness |

| A. N-Methylation | Indoline-5-carbonitrile | NaH, MeI, DMF | 75–85% | High | Moderate (MeI is toxic; high atom economy) |

| B. Gribble Reduction | 1-Methyl-1H-indole-5-carbonitrile | NaBH₃CN, AcOH | 85–95% | Medium | Low (Generates boron and cyanide waste) |

| C. Pd-Cyanation | 5-Bromo-1-methylindoline | Zn(CN)₂, Pd₂(dba)₃, dppf | 70–80% | Medium | Low (Heavy metal waste, toxic cyanide salts) |

Conclusion

The synthesis of 1-methylindoline-5-carbonitrile requires careful consideration of chemoselectivity and reagent stability. Route A (N-Methylation) is the most operationally simple and scalable method, provided the indoline precursor is available. Route B (Gribble Reduction) offers an elegant, highly chemoselective approach to reducing the indole core without compromising the sensitive nitrile group, making it ideal when indole precursors are abundant. Finally, Route C (Pd-Cyanation) serves as a robust method for late-stage functionalization of brominated scaffolds, utilizing precise ligand and reagent design to avoid catalyst poisoning.

References

1.[1] ChemSrc. "57413-40-8_CAS号:57413-40-8_1-methyl-2,3-dihydroindole-5 ...". URL: 2.[5] National Institutes of Health (NIH). "Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor - PMC". URL: 3.[6] Amazon AWS (Supporting Information). "General Procedure for the Synthesis of Substrates". URL: 4.[3] InvivoChem. "GSK-2881078 | selective androgen receptor modulator (SARM) | CAS 1539314-06-1". URL: 5.[4] Google Patents. "WO2016086200A1 - 4,5,6,7-tetrahydro-1 h-pyrazolo[4,3-c]pyridin-3-amine compounds as cbp and/or ep300 inhibitors". URL: 6.[2] Benchchem. "1-(3-Bromopropyl)indoline|CAS 768297-88-7". URL: 7.[7] National Institutes of Health (NIH). "An Improved Synthesis of α,β-Unsaturated Nitrones Relevant to the Stephacidins and Analogs Thereof - PMC". URL:

Sources

- 1. 57413-40-8_CAS号:57413-40-8_1-methyl-2,3-dihydroindole-5-carbonitrile - 化源网 [m.chemsrc.com]

- 2. 1-(3-Bromopropyl)indoline|CAS 768297-88-7|RUO [benchchem.com]

- 3. GSK-2881078 | selective androgen receptor modulator (SARM) | CAS 1539314-06-1 | Buy GSK2881078 from Supplier InvivoChem [invivochem.com]

- 4. WO2016086200A1 - 4,5,6,7-tetrahydro-1 h-pyrazolo[4,3-c]pyridin-3-amine compounds as cbp and/or ep300 inhibitors - Google Patents [patents.google.com]

- 5. Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. An Improved Synthesis of α,β-Unsaturated Nitrones Relevant to the Stephacidins and Analogs Thereof - PMC [pmc.ncbi.nlm.nih.gov]

1-Methylindoline-5-carbonitrile: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its N-methylated and 5-carbonitrile substituted variant, 1-methylindoline-5-carbonitrile, represents a particularly valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, reactivity, and medicinal chemistry applications of this versatile intermediate. We will delve into the strategic considerations for its preparation, key chemical transformations that unlock a diverse chemical space, and its potential in the design of targeted therapies, with a focus on kinase and other enzyme inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 1-methylindoline-5-carbonitrile core in their research endeavors.

Introduction: The Strategic Value of the Indoline Scaffold

The indoline ring system, a saturated analog of indole, is a cornerstone in the design of a wide array of pharmaceuticals and biologically active molecules.[1][2] Its three-dimensional structure and the presence of a basic nitrogen atom provide a rich platform for generating compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and central nervous system (CNS) activities.[1][3][4] The introduction of a methyl group at the 1-position (N-methylation) can enhance metabolic stability and lipophilicity, while a carbonitrile group at the 5-position serves as a versatile chemical handle for further functionalization and can act as a key hydrogen bond acceptor in protein-ligand interactions.[5]

This guide focuses on the synthesis and application of 1-methylindoline-5-carbonitrile, a building block that combines these strategic features. We will explore a rational and experimentally validated approach to its synthesis and subsequent chemical modifications that are of high relevance in modern drug discovery.

Synthesis of 1-Methylindoline-5-carbonitrile: A Two-Stage Approach

The synthesis of 1-methylindoline-5-carbonitrile can be efficiently achieved through a two-step sequence starting from the commercially available 1H-indole-5-carbonitrile: (1) N-methylation of the indole ring, followed by (2) selective reduction of the indole to the corresponding indoline.

Step 1: N-Methylation of 1H-Indole-5-carbonitrile

The N-methylation of indoles is a well-established transformation with several reliable protocols. The choice of methylating agent and base is crucial to ensure high yield and avoid potential side reactions.

Protocol: N-Methylation using Methyl Iodide and Sodium Hydride

This protocol is adapted from a similar N-alkylation of 1H-indole-5-carbonitrile.[6]

-

Materials: 1H-indole-5-carbonitrile, Sodium Hydride (NaH, 60% dispersion in mineral oil), Methyl Iodide (CH₃I), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 1H-indole-5-carbonitrile (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt of the indole.

-

Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-indole-5-carbonitrile.

-

| Reactant | Equivalents | Purpose |

| 1H-Indole-5-carbonitrile | 1.0 | Starting material |

| Sodium Hydride (NaH) | 1.2 | Base for deprotonation of the indole nitrogen |

| Methyl Iodide (CH₃I) | 1.1 | Methylating agent |

| Anhydrous DMF | - | Solvent |

Step 2: Reduction of 1-Methyl-1H-indole-5-carbonitrile to 1-Methylindoline-5-carbonitrile

The selective reduction of the indole's pyrrole ring to an indoline without affecting the nitrile group is a critical step. Catalytic hydrogenation is a green and efficient method for this transformation. The presence of an acid can facilitate the reaction by protonating the indole at the C3 position, disrupting the aromaticity and promoting reduction.[3]

Protocol: Catalytic Hydrogenation using Platinum on Carbon (Pt/C)

This protocol is based on a general method for the hydrogenation of unprotected indoles.[3]

-

Materials: 1-methyl-1H-indole-5-carbonitrile, Platinum on Carbon (Pt/C, 5-10 mol%), p-Toluenesulfonic acid (p-TsOH, 10-20 mol%), Methanol or Water, Hydrogen gas (H₂).

-

Procedure:

-

In a hydrogenation vessel, dissolve 1-methyl-1H-indole-5-carbonitrile (1.0 eq) and p-toluenesulfonic acid (0.1-0.2 eq) in a suitable solvent such as methanol or water.

-

Carefully add the Pt/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-50 atm) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Neutralize the filtrate with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield 1-methylindoline-5-carbonitrile.

-

Figure 1: Synthetic workflow for 1-methylindoline-5-carbonitrile.

Key Chemical Transformations and Medicinal Chemistry Applications

The 1-methylindoline-5-carbonitrile scaffold offers multiple points for diversification, making it an attractive starting point for the construction of compound libraries for drug discovery. The nitrile group and the indoline ring itself are amenable to a variety of chemical transformations.

Transformations of the Nitrile Group

The 5-carbonitrile group is a versatile functional group that can be converted into other key moieties.

-

Hydrolysis to Carboxylic Acid: Acid-catalyzed hydrolysis of the nitrile affords the corresponding 1-methylindoline-5-carboxylic acid. This carboxylic acid can then be used in amide coupling reactions to introduce a wide range of substituents, a common strategy in the development of kinase inhibitors and other targeted therapies.[5][7]

-

Reduction to Amine: The nitrile can be reduced to a primary amine (1-methylindolin-5-yl)methanamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under more forcing conditions. This primary amine provides a handle for further functionalization, for example, through reductive amination or acylation.

-

Conversion to Tetrazole: The nitrile can be converted to a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in medicinal chemistry.

Reactions on the Indoline Ring

The indoline ring can also be further modified, although these transformations are less common than functionalizing the nitrile group.

-

Aromatic Substitution: The benzene portion of the indoline ring can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing groups.

-

Oxidation: The indoline can be oxidized back to the corresponding indole or to an oxindole, which are also important scaffolds in medicinal chemistry. For example, indolin-2-one derivatives are known to act as multi-targeted kinase inhibitors.[8]

Figure 2: Key functionalization pathways of 1-methylindoline-5-carbonitrile.

Application in Kinase Inhibitor Design: A Case Study Perspective

While specific drugs based on the 1-methylindoline-5-carbonitrile scaffold are not yet on the market, the closely related indolinone core is a well-validated privileged structure for kinase inhibitors.[9] For instance, Sunitinib, an approved anticancer drug, features an indolin-2-one core and functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.

Derivatives of 1-methylindoline-5-carbonitrile are promising candidates for the development of novel kinase inhibitors. The indoline moiety can serve as a scaffold to orient substituents towards the ATP-binding site of the kinase. The 5-substituent, derived from the nitrile, can be tailored to interact with the hinge region of the kinase, a common binding motif for type I and type II kinase inhibitors.

Hypothetical Signaling Pathway Modulation:

Many kinase inhibitors target pathways that are aberrantly activated in cancer, such as the VEGFR and PDGFR signaling pathways.[8] These pathways are crucial for tumor angiogenesis and proliferation.

Figure 3: Proposed mechanism of action for a 1-methylindoline-based kinase inhibitor.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

SAR studies on related indoline and indole derivatives provide valuable guidance for the design of new compounds based on the 1-methylindoline-5-carbonitrile core.

-

Substituents on the Amide: In a series of indolin-2-one based multi-targeted inhibitors, the nature of the substituent on the carboxamide group at the 5-position was found to be critical for in vivo activity and toxicity.[8]

-

Halogenation of the Indoline Ring: In some series of indoline derivatives, the introduction of halogens at specific positions of the aromatic ring can enhance biological activity.[10]

-

N-1 Substitution: The N-methyl group in 1-methylindoline-5-carbonitrile is a simple starting point. Exploration of other N-alkyl or N-aryl substituents can modulate the physicochemical properties and target engagement of the resulting compounds.

| Compound Series | Key Structural Feature | Biological Activity | Reference |

| Indolin-2-one analogues | 5-carboxamide | VEGFR-2/PDGFR-β inhibition | [8] |

| Tricyclic Indolines | 6-bromo substitution | Resensitization of MRSA to β-lactams | [10] |

| Indole derivatives | Varied substitution | Dopamine and serotonin receptor ligands | [3][11] |

Conclusion and Future Perspectives

1-Methylindoline-5-carbonitrile is a highly versatile and valuable building block in medicinal chemistry. Its straightforward synthesis from commercially available starting materials, combined with the rich chemistry of the nitrile and indoline functionalities, provides a robust platform for the generation of diverse compound libraries. By drawing on the extensive knowledge of the biological activities of related indole and indoline scaffolds, particularly in the area of kinase inhibition, researchers can strategically design and synthesize novel therapeutic candidates. The continued exploration of the chemical space around this privileged core holds significant promise for the discovery of next-generation targeted therapies.

References

-

Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

- MXPA02012568A - Indole derivatives useful for the treatment of cns disorders. - Google Patents. (n.d.).

- UA74830C2 - Indole derivatives being useful for the treatment of cns disorders, a pharmaceutical composition and a method for the treatment of diseases - Google Patents. (n.d.).

- CA2411412C - Indole derivatives useful for the treatment of cns disorders - Google Patents. (n.d.).

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

- PL358966A1 - Indole derivatives useful for the treatment of cns disorders - Google Patents. (n.d.).

-

3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

- US20030232822A1 - Indole derivatives useful for the treatment of CNS disorders - Google Patents. (n.d.).

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - ACS Publications. (2022, November 1). Retrieved March 7, 2026, from [Link]

-

Network Pharmacology and Molecular Docking to Identify the Molecular Targets of Novel Indole-Quinoline Derivative in Cancer - Oriental Journal of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

-

(PDF) Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. (2026, February 28). Retrieved March 7, 2026, from [Link]

-

Synthesis and biological activities of some indoline derivatives - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Design of chemical libraries for screening - ResearchGate. (2025, August 7). Retrieved March 7, 2026, from [Link]

-

Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed. (2008, March 15). Retrieved March 7, 2026, from [Link]

-

Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Design and synthesis of novel enzyme inhibitors as potential antiparasitic agents. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org. (2024, November 20). Retrieved March 7, 2026, from [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities - PMC. (2026, February 23). Retrieved March 7, 2026, from [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (n.d.). Retrieved March 7, 2026, from [Link]

-

Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. (2021, November 11). Retrieved March 7, 2026, from [Link]

-

Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L - MDPI. (2023, November 3). Retrieved March 7, 2026, from [Link]

-

Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding | Journal of Medicinal Chemistry - ACS Publications. (2010, September 27). Retrieved March 7, 2026, from [Link]

-

Indolinones as promising scaffold as kinase inhibitors: a review - PubMed. (2012, February 15). Retrieved March 7, 2026, from [Link]

-

1-methylindole - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis and pharmacological evaluation of some substituted imidazoles - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved March 7, 2026, from [Link]

-

Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed. (2014, July 23). Retrieved March 7, 2026, from [Link]

-

1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Exploration of Novel Indole Compounds with Potential Activity Against Breast Cancer: Synthesis, Characterization and Anti-Cancer Activity Evaluation - MDPI. (2026, March 4). Retrieved March 7, 2026, from [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022, April 26). Retrieved March 7, 2026, from [Link]

-

Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

1-Methylindole-5-carboxylic acid | CAS#:186129-25-9 | Chemsrc. (2025, August 25). Retrieved March 7, 2026, from [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (2004, December 30). Retrieved March 7, 2026, from [Link]

-

In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies - Research Square. (2021, December 6). Retrieved March 7, 2026, from [Link]

-

Synthesis and biological activity of indoline compounds as α1-AR antagonist. (2025, August 9). Retrieved March 7, 2026, from [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Retrieved March 7, 2026, from [Link]

Sources

- 1. Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

- 3. MXPA02012568A - Indole derivatives useful for the treatment of cns disorders. - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9)// Indole compounds - Career Henan Chemical Co. [coreychem.com]

- 6. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UA74830C2 - Indole derivatives being useful for the treatment of cns disorders, a pharmaceutical composition and a method for the treatment of diseases - Google Patents [patents.google.com]

Methodological & Application

oxidation protocols for converting 1-Methylindoline-5-carbonitrile to indoles

Application Note: Oxidation Protocols for Converting 1-Methylindoline-5-carbonitrile to Indoles

Executive Summary & Strategic Analysis

The conversion of 1-Methylindoline-5-carbonitrile (Substrate) to 1-Methylindole-5-carbonitrile (Product) represents a critical aromatization step in the synthesis of serotonin receptor modulators and kinase inhibitors. Unlike electron-rich indolines, the presence of the 5-cyano group (electron-withdrawing) significantly increases the oxidation potential of the indoline ring, rendering mild oxidants often ineffective.

This guide details three field-proven protocols designed to overcome the electronic deactivation of the substrate.

-

Method A (DDQ): The kinetic gold standard for small-to-medium scale, offering high reliability.

-

Method B (MnO₂): A heterogeneous, filtration-based method ideal for scale-up where chromatography is undesirable.

-

Method C (Pd/C): A thermal, catalytic approach minimizing chemical waste (Green Chemistry).

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The transformation is a dehydrogenation (removal of H₂).

-

The Challenge: The 5-CN group pulls electron density away from the nitrogen lone pair and the

-system. -

The Solution: Reagents must be sufficiently high-potential (DDQ) or possess active surface sites (MnO₂, Pd) to abstract the hydride or stabilize the radical intermediate.

Figure 1: DDQ Oxidation Mechanism (Hydride Abstraction)

Caption: The reaction proceeds via initial hydride abstraction from the benzylic C3 position by DDQ, forming a resonance-stabilized cation, followed by rapid deprotonation at C2 to restore aromaticity.

Experimental Protocols

Method A: DDQ Oxidation (High Reliability)

Best for: Discovery chemistry, milligram to gram scale, high purity requirements.

Reagents:

-

Substrate: 1-Methylindoline-5-carbonitrile (

equiv) -

Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (

– -

Solvent: 1,4-Dioxane (Preferred) or Toluene (anhydrous)

Protocol:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in 1,4-Dioxane (

M concentration). -

Addition: Add DDQ portion-wise at room temperature. The solution will immediately darken (formation of Charge Transfer Complex).

-

Reaction:

-

Standard: Stir at room temperature for 2–4 hours.

-

For Stubborn Batches: If conversion is <50% after 2 hours (due to EWG deactivation), heat to 60°C or reflux.

-

-

Monitoring: Monitor by TLC (UV 254 nm). The indole product will typically fluoresce more intensely than the indoline.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the precipitated DDQ-H₂ (hydroquinone) byproduct using a sintered glass funnel.

-

Concentrate the filtrate.[1] Redissolve in EtOAc and wash with saturated NaHCO₃ (

) to remove residual acidic hydroquinone species. -

Wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).